Tetraethyl p-xylylenediphosphonate
Overview
Description
Tetraethyl p-xylylenediphosphonate is an organophosphorus compound with the molecular formula C16H28O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyl p-xylylenediphosphonate can be synthesized through the reaction of p-xylylene dibromide with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
p-xylylene dibromide+2(C2H5O)3P→Tetraethyl p-xylylenediphosphonate+2HBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Lower oxidation state phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Tetraethyl p-xylylenediphosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraethyl p-xylylenediphosphonate involves its ability to participate in various chemical reactions due to the presence of phosphonate groups. These groups can form stable complexes with metals and other molecules, making it useful in catalysis and material science. The molecular targets and pathways involved depend on the specific application, such as forming stable COFs in materials science .
Comparison with Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraethyl ethylenediphosphonate
- Tetraethyl butylenediphosphonate
Comparison: Tetraethyl p-xylylenediphosphonate is unique due to the presence of the p-xylylene group, which provides rigidity and stability to the molecule. This makes it particularly useful in the synthesis of stable COFs and other materials. In contrast, other similar compounds like tetraethyl methylenediphosphonate and tetraethyl ethylenediphosphonate have more flexible structures, which may not provide the same level of stability in certain applications.
Biological Activity
Tetraethyl p-xylylenediphosphonate (TEPXD) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of protein aggregation and disaggregation processes. This article provides a detailed overview of its biological activity, including its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
TEPXD is classified under bisphosphonates, which are known for their ability to inhibit bone resorption. The chemical formula for TEPXD is with a molecular weight of 378.34 g/mol. Its structure consists of two phosphonate groups attached to a p-xylylene linker, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
TEPXD has been primarily studied for its role in modulating protein aggregation, particularly in neurodegenerative diseases where amyloid fibril formation is a critical concern. The following mechanisms have been identified:
- Inhibition of Protein Aggregation : TEPXD has been shown to inhibit the aggregation of proteins such as tau and amyloid-beta, which are implicated in Alzheimer's disease. This inhibition is believed to occur through the stabilization of monomeric forms of these proteins, preventing them from forming toxic aggregates .
- Disaggregation Properties : Recent studies indicate that TEPXD may facilitate the disaggregation of pre-formed amyloid fibrils. This property is particularly valuable in therapeutic contexts where the removal of toxic aggregates can restore normal cellular function .
Research Findings and Case Studies
Several key studies have elucidated the biological activity of TEPXD:
- Protein Disaggregation Study : In a study investigating the role of disaggregases in protein recovery, TEPXD was utilized to enhance the solubility of aggregated proteins in model systems. The results demonstrated that TEPXD effectively reduced aggregation levels and promoted the recovery of functional proteins .
- Tau Fragment Aggregation Kinetics : Research involving the tau 304–380 fragment revealed that TEPXD influences the kinetics of amyloid fibril formation. The addition of TEPXD significantly altered the aggregation profile, suggesting its potential as a therapeutic agent for tauopathies .
- Comparative Analysis with Other Compounds : In comparative studies with other bisphosphonates and aggregation inhibitors, TEPXD exhibited unique properties that distinguished it from traditional agents. For instance, while other compounds showed varying degrees of inhibition on primary nucleation pathways, TEPXD's effectiveness was noted primarily in secondary pathways, indicating a different mechanism of action .
Data Tables
The following table summarizes key findings from various studies on TEPXD's biological activity:
Properties
IUPAC Name |
1,4-bis(diethoxyphosphorylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKQUBKFKSHRPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952864 | |
Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-04-7 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl p-xylylenediphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraethyl p-xylylenediphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7KTT3UGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraethyl p-xylylenediphosphonate contribute to the luminescent properties of the TFB-TEXDP-COF?
A1: this compound (TEXDP) plays a crucial role in forming an olefin linkage with 1,3,5-triformylbenzene (TFB) through the Horner-Wadsworth-Emmons reaction. [] This reaction results in the formation of a highly conjugated system within the TFB-TEXDP-COF structure. The extended conjugation, facilitated by the olefin linker derived from TEXDP, enhances the delocalization of electrons within the COF framework. This increased electron delocalization is directly responsible for the impressive fluorescence quantum yield of up to 41% observed in TFB-TEXDP-COF. [] Essentially, TEXDP contributes to the material's ability to absorb light and re-emit it as fluorescence, making it highly luminescent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.